molecular formula C9H9NO3 B1402946 5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one CAS No. 25230-60-8

5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one

Cat. No.: B1402946
CAS No.: 25230-60-8
M. Wt: 179.17 g/mol
InChI Key: UGVRYNSAVSJNGS-UHFFFAOYSA-N
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Description

5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of 6,7-dihydro-7-5H-pyrrolo[3,4-b]pyridin-5-ones using alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst . This reaction leads to the formation of 7-alkylated derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit potential biological activities that are not commonly observed in other similar compounds.

Properties

IUPAC Name

5-ethoxy-5H-furo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-12-9-6-4-3-5-10-7(6)8(11)13-9/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVRYNSAVSJNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C(=O)O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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